3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide
Description
3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyloxy group, an ethoxy group, an iodine atom, and a 2-methylphenyl group attached to a benzamide core
Properties
IUPAC Name |
3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22INO3/c1-3-27-21-14-18(23(26)25-20-12-8-7-9-16(20)2)13-19(24)22(21)28-15-17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBQWBRQVMJVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=CC=C2C)I)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol with a halogenated benzene derivative under basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of a hydroxyl group on the benzene ring using ethyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated benzene derivative with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The benzyloxy and ethoxy groups can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-3-ethoxy-N-(2-methylphenyl)benzamide: Lacks the iodine atom, which may affect its reactivity and binding properties.
4-(benzyloxy)-3-ethoxy-5-chloro-N-(2-methylphenyl)benzamide: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.
4-(benzyloxy)-3-ethoxy-5-bromo-N-(2-methylphenyl)benzamide: Contains a bromine atom, which can influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 3-ethoxy-5-iodo-N-(2-methylphenyl)-4-phenylmethoxybenzamide makes it unique compared to its analogs with different halogens. Iodine’s larger atomic size and polarizability can enhance certain interactions, making this compound particularly interesting for specific applications in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
